N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide

Catalog No.
S13441945
CAS No.
193696-66-1
M.F
C13H10N4O4S
M. Wt
318.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide

CAS Number

193696-66-1

Product Name

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-nitrobenzenesulfonamide

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

InChI

InChI=1S/C13H10N4O4S/c18-17(19)9-5-7-10(8-6-9)22(20,21)16-13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H2,14,15,16)

InChI Key

IWICJKDNRXWNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide is a compound that combines the structural features of benzimidazole and sulfonamide, making it a member of the benzimidazole derivatives family. This compound is characterized by the presence of a nitro group at the para position of the benzene ring, which is directly connected to a sulfonamide group. The chemical formula for N-1H-benzimidazol-2-yl-4-nitro-benzenesulfonamide is C13_{13}H10_{10}N4_{4}O4_{4}S, and it has a molecular weight of approximately 306.31 g/mol. The compound exhibits a complex structure that contributes to its diverse biological activities and potential applications in medicinal chemistry.

Typical of sulfonamides and benzimidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
  • Acylation: The nitrogen atom in the benzimidazole moiety can undergo acylation, leading to the formation of more complex derivatives.

These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor it for specific applications.

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide exhibits various biological activities, primarily due to its structural components:

  • Antimicrobial Activity: Compounds with benzimidazole and sulfonamide moieties have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Some studies indicate that derivatives of this compound may inhibit tumor cell proliferation, making them candidates for cancer therapy.
  • Antioxidant Activity: The presence of nitro groups can contribute to antioxidant properties, providing potential protective effects against oxidative stress.

The biological activities of this compound are under continuous investigation, revealing promising therapeutic potentials.

The synthesis of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide typically involves several steps:

  • Formation of Benzimidazole: Starting from o-phenylenediamine and carboxylic acids or their derivatives, benzimidazole can be synthesized through cyclization.
  • Nitration: The resulting benzimidazole derivative can undergo nitration at the para position of the benzene ring using nitrating agents like nitric acid.
  • Sulfonation: Finally, sulfonation is performed using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

These methods allow for the controlled synthesis of N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide with desired purity and yield .

N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide has several applications in medicinal chemistry and pharmaceuticals:

  • Drug Development: Due to its antimicrobial and antitumor properties, this compound is explored as a lead structure in drug discovery.
  • Research Reagent: It serves as a tool in biochemical research to understand mechanisms related to its biological activities.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

These applications highlight the compound's versatility in various fields .

Interaction studies involving N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes related to bacterial growth or cancer cell metabolism.
  • Receptor Binding: Investigations into how this compound interacts with cellular receptors can provide insights into its therapeutic mechanisms.

Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects .

Several compounds share structural similarities with N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide, which enhances understanding of its unique properties:

Compound NameStructure FeaturesUnique Aspects
1H-BenzimidazoleContains only the benzimidazole coreLacks sulfonamide and nitro groups
4-NitrobenzenesulfonamideContains a sulfonamide but lacks the benzimidazoleSimpler structure; primarily used as an antibiotic
Benzimidazole derivativesVarious substitutions on the benzimidazole coreDiverse biological activities depending on substituents
5-NitrobenzimidazoleContains nitro at another position on the ringDifferent biological activity profile

These comparisons highlight how N-1H-Benzimidazol-2-yl-4-nitro-benzenesulfonamide stands out due to its combination of functional groups that enhance its biological activity while providing unique chemical reactivity .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

318.04227599 g/mol

Monoisotopic Mass

318.04227599 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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